molecular formula C6H6ClF3N2O2S B3003461 2-[5-(Trifluoromethyl)-1H-pyrazol-4-yl]ethanesulfonyl chloride CAS No. 1955505-50-6

2-[5-(Trifluoromethyl)-1H-pyrazol-4-yl]ethanesulfonyl chloride

Cat. No.: B3003461
CAS No.: 1955505-50-6
M. Wt: 262.63
InChI Key: SZFJGLNDZQKYMX-UHFFFAOYSA-N
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Description

2-[5-(Trifluoromethyl)-1H-pyrazol-4-yl]ethanesulfonyl chloride is a chemical compound that features a trifluoromethyl group attached to a pyrazole ring, which is further connected to an ethanesulfonyl chloride group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of trifluoromethylation reactions, which can be achieved through radical trifluoromethylation using reagents such as trifluoromethyl sulfonyl chloride . The reaction conditions often include the use of photoredox catalysis under visible light irradiation .

Industrial Production Methods

Industrial production of this compound may involve large-scale trifluoromethylation processes, utilizing efficient and scalable methods such as continuous flow chemistry. The use of robust catalysts and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[5-(Trifluoromethyl)-1H-pyrazol-4-yl]ethanesulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include organoboron compounds for Suzuki–Miyaura coupling, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The reaction conditions typically involve the use of solvents such as dichloromethane or acetonitrile, and catalysts like palladium or copper.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki–Miyaura coupling can yield biaryl compounds, while nucleophilic substitution can produce various sulfonamide derivatives.

Mechanism of Action

The mechanism of action of 2-[5-(Trifluoromethyl)-1H-pyrazol-4-yl]ethanesulfonyl chloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to target proteins, while the ethanesulfonyl chloride group can participate in covalent bonding with nucleophilic sites on biomolecules. This dual functionality allows the compound to modulate biological pathways effectively.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[5-(Trifluoromethyl)-1H-pyrazol-4-yl]ethanesulfonyl chloride is unique due to the combination of the trifluoromethyl group and the pyrazole ring, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

IUPAC Name

2-[5-(trifluoromethyl)-1H-pyrazol-4-yl]ethanesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClF3N2O2S/c7-15(13,14)2-1-4-3-11-12-5(4)6(8,9)10/h3H,1-2H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZFJGLNDZQKYMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=C1CCS(=O)(=O)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClF3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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